

Bezisterim's Potential in Long COVID Research: A Technical Guide

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Executive Summary

Long COVID, or Post-Acute Sequelae of SARS-CoV-2 infection (PASC), has emerged as a significant global health concern, characterized by a constellation of persistent and often debilitating symptoms following acute COVID-19. A growing body of evidence points to chronic inflammation and immune dysregulation as central pillars in the pathophysiology of Long COVID, presenting a critical therapeutic target. **Bezisterim** (NE3107), an investigational, orally administered, blood-brain barrier-permeable small molecule, offers a promising therapeutic strategy. Its unique mechanism of action, centered on the selective inhibition of the proinflammatory ERK/NF-kB signaling pathway, positions it as a compelling candidate for mitigating the neuroinflammation and systemic inflammation associated with Long COVID. This technical guide provides an in-depth overview of **Bezisterim**, its mechanism of action, a summary of relevant preclinical data, and the design of the ongoing Phase 2 clinical trial (ADDRESS-LC) evaluating its efficacy and safety in patients with Long COVID.

The Pathophysiology of Long COVID: A Rationale for Anti-Inflammatory Intervention

Long COVID is a multisystemic condition with a wide range of reported symptoms, including fatigue, cognitive impairment ("brain fog"), post-exertional malaise, and dysautonomia. While



the precise mechanisms are still under investigation, several key pathological processes have been implicated:

- Persistent Inflammation: A hallmark of Long COVID is a state of sustained, low-grade inflammation. This is characterized by elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1]. This chronic inflammatory state is believed to be a primary driver of many Long COVID symptoms.
- Immune Dysregulation: The immune response to SARS-CoV-2 can become dysregulated in some individuals, leading to a prolonged state of immune activation. This can involve the persistence of viral reservoirs, the reactivation of latent viruses, and the production of autoantibodies[2][3].
- Endothelial Dysfunction: Widespread inflammation can damage the endothelial lining of blood vessels, leading to impaired blood flow and tissue oxygenation, which may contribute to symptoms like fatigue and cognitive dysfunction[4].
- Neuroinflammation: The ability of SARS-CoV-2 to cross the blood-brain barrier and trigger an
 inflammatory response within the central nervous system is a critical aspect of the
 neurological symptoms of Long COVID[1][5]. Microglial activation and the subsequent
 release of inflammatory mediators in the brain are thought to contribute significantly to "brain
 fog" and other cognitive deficits[1][5].

Given the central role of inflammation in Long COVID, therapeutic strategies aimed at modulating the inflammatory response without causing broad immunosuppression are of high interest.

Bezisterim (NE3107): A Novel Anti-Inflammatory and Insulin-Sensitizing Agent

Bezisterim is a synthetic analogue of androstenetriol, a naturally occurring adrenal steroid metabolite. It is an orally bioavailable, blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties[6][7].

Mechanism of Action



Bezisterim's primary mechanism of action involves the selective inhibition of the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways[5][6]. These pathways are critical regulators of the inflammatory response.

- Inhibition of ERK/NF-κB Signaling: **Bezisterim** has been shown to bind to ERK, a key protein in the MAPK/ERK pathway. By modulating ERK activity, **Bezisterim** prevents the downstream activation of NF-κB[6][8]. NF-κB is a master transcriptional regulator of a vast array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and other cytokines.
- Reduction of Pro-inflammatory Cytokines: By inhibiting the ERK/NF-κB pathway, **Bezisterim** effectively reduces the production and release of key pro-inflammatory cytokines, most notably TNF-α[6][8]. Chronic elevation of TNF-α is implicated in a wide range of inflammatory conditions and is a key target for many anti-inflammatory therapies.
- Insulin Sensitization: In addition to its anti-inflammatory effects, **Bezisterim** has been shown to improve insulin sensitivity[6]. Insulin resistance is increasingly recognized as a feature of Long COVID and may contribute to the metabolic dysregulation observed in patients.

Crucially, **Bezisterim**'s inhibitory action is selective for inflammation-driven signaling, and it does not appear to interfere with the homeostatic functions of the ERK and NF-kB pathways, nor does it cause general immunosuppression[6].



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Caption: Proposed mechanism of action of **Bezisterim** in inhibiting the pro-inflammatory ERK/NF-κB signaling pathway.





Preclinical Evidence for Bezisterim

Bezisterim has been evaluated in a range of preclinical models of inflammatory and neurodegenerative diseases. The findings from these studies provide a strong rationale for its investigation in Long COVID.

Table 1: Summary of Preclinical Studies of Bezisterim in Models of Inflammation and Neurodegeneration



Study	Model	Key Findings	Quantitative Data
Nicoletti et al., 2012[5] [6]	Murine MPTP model of Parkinson's Disease	Improved motor function, reduced neuroinflammation, and decreased neurodegeneration.	- Motor Function: Increased mean latency to fall in rotarod test to 90.9 sec vs 58.2 sec in vehicle (p < 0.0001) Neuroinflammation: Reduced gene expression of iNOS by 20% (p = 0.002), TNF- α by 40% (p = 0.038), and IL-1β by 33% (p = 0.02) Neuroprotection: Increased tyrosine hydroxylase-positive cells by 17% (p = 0.003) and decreased damaged neurons by 38% (p = 0.029).
Conrad et al., 2010[1] [9][10]	Murine carrageenan- induced pleurisy and LPS-induced lung injury	Decreased neutrophil counts and exudate volumes in pleurisy and reduced myeloperoxidase in lung injury.	- Pleurisy: Decreased neutrophil counts and exudate volumes by ~50% (p < 0.05).
Wang et al., 2010[11]	In vitro murine macrophages and in vivo diabetic mouse models (db/db, ob/ob, diet-induced obese)	Suppressed NF-kB activation and improved glucose homeostasis.	- In vitro: Partial suppression of LPS- induced NF-κB reporter gene expression, nuclear translocation, and p65 phosphorylation In vivo: Suppressed progression to



			hyperglycemia and markedly improved glucose clearance.
Lambert et al., 2017[12]	Rodent model of glaucoma	Reduced axonopathy and inflammation.	- Data not available in abstract.
Khan et al., 2014[12]	Model of optic neuritis	Reduced inflammation and microglial activation.	- Data not available in abstract.

Detailed Experimental Protocols

- Animals: Male C57BL/6 mice.
- Induction of Parkinsonism: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
- Treatment: Bezisterim (formerly HE3286) was formulated as an aqueous microsuspension and administered via oral gavage.
- Motor Function Assessment: The rotarod test was used to measure motor coordination and balance. The latency to fall from the rotating rod was recorded.
- Neuroinflammation Assessment: Brain tissue was collected, and the gene expression of inflammatory mediators (iNOS, TNF-α, IL-1β) was quantified using reverse-transcriptase polymerase chain reaction (RT-PCR).
- Neuroprotection Assessment: Brain sections were analyzed using histopathology and immunohistochemistry to quantify the number of tyrosine hydroxylase-positive (dopaminergic) neurons and the extent of neuronal damage.
- Animals: Mice.
- Induction of Pleurisy: Pleurisy was induced by intrapleural injection of carrageenan.
- Treatment: Bezisterim (40 mg/kg) was administered orally.

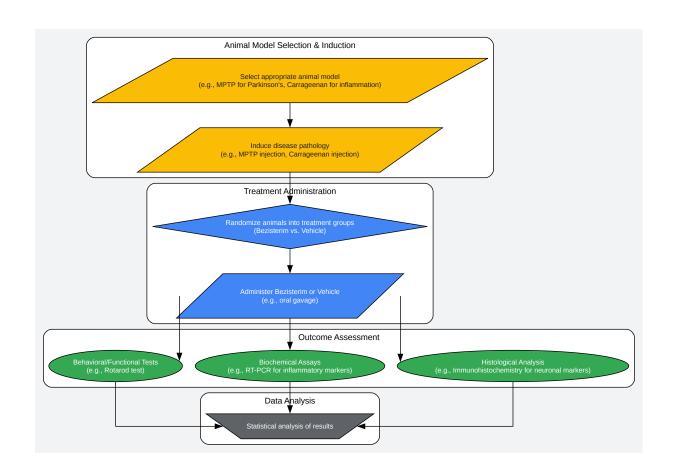
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- Outcome Measures: The volume of pleural exudate was measured, and the number of neutrophils in the exudate was counted.
- Cell Line: Murine macrophage cell line.
- Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- Treatment: Cells were treated with Bezisterim.
- Outcome Measures: NF-κB activation was assessed using a reporter gene assay, and the nuclear translocation and phosphorylation of the NF-κB p65 subunit were measured.





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Caption: A generalized experimental workflow for preclinical studies of Bezisterim.



The ADDRESS-LC Clinical Trial: Investigating Bezisterim in Long COVID

Based on the strong preclinical rationale, BioVie has initiated the ADDRESS-LC (Advancing Discovery for Post-COVID-19 Condition with **Bezisterim**) trial, a Phase 2 study to evaluate the efficacy and safety of **Bezisterim** in adults with Long COVID.

Study Design

- Trial Identifier: NCT06847191.
- Study Type: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study[9][13].
- Patient Population: Approximately 200 adult participants (ages 18-64) with a diagnosis of Long COVID, experiencing symptoms of cognitive impairment and fatigue for at least 3 months[9][12][13].
- Intervention: Participants are randomized in a 1:1 ratio to receive either **Bezisterim** (20 mg twice daily) or a matching placebo for 84 days[9].
- Primary Outcome Measure: The primary endpoint is the change in performance on the Cogstate Cognition battery, a computerized set of tests that assess various cognitive domains[9].
- Exploratory Outcome Measures: The study will also assess a wide range of exploratory biomarkers, including over 400 markers of inflammation, immunity, neurodegeneration, and metabolic dysfunction.

Key Inclusion and Exclusion Criteria

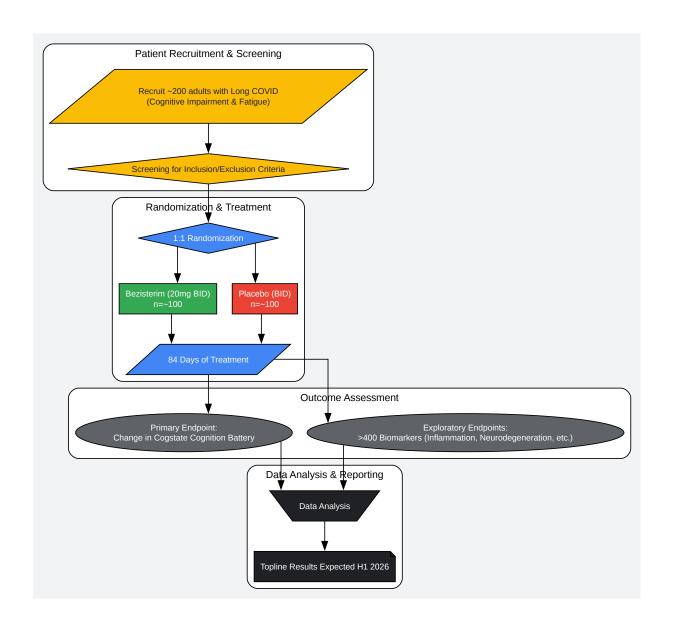
- Inclusion: Diagnosis of Long COVID with symptoms for at least 3 months, evidence of cognitive impairment and fatigue.
- Exclusion: Recent COVID-19 vaccination (within 30 days), previous ICU admission for COVID-19, history of major mental or physical illness prior to COVID-19 infection[9][13].



Current Status and Timelines

The ADDRESS-LC trial is currently enrolling participants at multiple sites. Initial data from the trial are anticipated in the first half of 2026[9].





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Caption: A diagram illustrating the design of the ADDRESS-LC Phase 2 clinical trial.



Conclusion

Bezisterim's unique mechanism of action, targeting the core inflammatory pathways implicated in Long COVID, combined with a promising preclinical profile, makes it a compelling therapeutic candidate for this debilitating condition. Its ability to penetrate the blood-brain barrier and modulate neuroinflammation is particularly relevant to the significant neurological and cognitive symptoms experienced by many Long COVID patients. The ongoing ADDRESS-LC clinical trial is a critical step in evaluating the potential of Bezisterim to address the significant unmet medical need in Long COVID. The results of this study are eagerly awaited and have the potential to provide a much-needed therapeutic option for millions of individuals suffering from the long-term consequences of COVID-19. This technical guide will be updated as new data from the ADDRESS-LC trial and other relevant research become available.

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